molecular formula C9H6F4O B6223057 2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2301452-62-8

2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B6223057
CAS No.: 2301452-62-8
M. Wt: 206.1
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Description

2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one is an organic compound that features both a fluorine atom and a trifluoromethyl group attached to a phenyl ring. This compound is notable for its unique chemical properties, which include high stability, hydrophobicity, and significant electronic effects due to the presence of fluorine atoms.

Properties

CAS No.

2301452-62-8

Molecular Formula

C9H6F4O

Molecular Weight

206.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one typically involves the reaction of 2-fluorobenzaldehyde with trifluoromethyl ketone under specific conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) at low temperatures. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the trifluoromethyl ketone to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the trifluoromethyl group enhance the compound’s binding affinity and specificity by providing strong electronic effects and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring precise molecular interactions .

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